N-Benzyloxycarbonyl-L-proline acts as a potent inhibitor of prolidase [1]. Prolidase is a specific enzyme classified as a peptidase, known to cleave dipeptides with a C-terminal proline or hydroxyproline residue [1]. By inhibiting prolidase activity, researchers can study its role in various biological processes, such as collagen metabolism and wound healing [1].
N-Benzyloxycarbonyl-L-proline (Cbz-Pro-OH) is a synthetic molecule derived from the naturally occurring amino acid L-proline. It is commonly referred to as Cbz-Pro or Z-Pro. Cbz-Pro is a valuable tool in organic chemistry, particularly in peptide synthesis [].
Cbz-Pro possesses a unique structure with several key features:
Cbz-Pro is involved in several key reactions:
Cbz-Pro-OH + H-Leu-NH2 -> Cbz-Pro-Leu-NH2 + H2O (peptide bond formation)Cbz-Pro-Leu-NH2 + HBr -> H-Pro-Leu-NH2 + C6H5CH2O-Br (deprotection of N-terminus)
Cbz-Pro's primary mechanism of action lies in its role as a peptide building block and prolidase inhibitor.
Corrosive;Irritant